N-(2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide
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Overview
Description
N-(2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is a complex organic compound that features a benzodiazole ring system
Mechanism of Action
Target of action
The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This class of compounds is known to interact with a variety of biological targets, including enzymes, receptors, and DNA .
Biochemical pathways
Benzimidazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some benzimidazole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The properties of a compound can be influenced by its chemical structure, and benzimidazole derivatives are generally well absorbed and distributed in the body .
Result of action
Based on the wide range of activities exhibited by benzimidazole derivatives, it could potentially have a variety of effects depending on its specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Chlorophenyl Group: The next step involves the introduction of the 4-chlorophenylmethyl group. This can be done through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride.
Attachment of the Propanamide Group: The final step involves the attachment of the propanamide group to the benzodiazole ring. This can be achieved through an amide coupling reaction using propanoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-(2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study the interaction of benzodiazole derivatives with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(1-pyrrolidinyl)propanamide
- N-(2-chlorophenyl)-2-methyl-propanamide
- N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide
Uniqueness
N-(2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is unique due to its benzodiazole ring system, which imparts distinct chemical and biological properties
Biological Activity
N-(2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is a synthetic compound classified as a benzodiazole derivative. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from various studies and research.
Chemical Structure and Properties
The compound features a benzodiazole ring , a chlorophenyl group , and a propanamide moiety . Its molecular formula is C20H22ClN3O, and it possesses a molecular weight of 357.86 g/mol. The structure can be summarized as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H22ClN3O |
Molecular Weight | 357.86 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound's structure allows it to bind to proteins or enzymes, potentially modulating their activity. This interaction may lead to various effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Alteration of Cellular Signaling : By interacting with signaling proteins, it could affect processes such as cell proliferation and apoptosis.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that benzodiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. A study demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Benzodiazole derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. In vitro studies revealed that certain derivatives decreased the production of TNF-alpha and IL-6 in activated macrophages.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating potential for development as antimicrobial agents .
Case Study 1: Anticancer Activity
A study published in MDPI explored the effects of benzodiazole derivatives on human cancer cells. The results indicated that a derivative similar to this compound exhibited an IC50 value ranging from 10 µM to 50 µM across different cancer cell lines, suggesting significant anticancer activity .
Case Study 2: Anti-inflammatory Mechanisms
In another research effort, the anti-inflammatory effects were assessed using animal models of inflammation. The compound demonstrated a reduction in paw edema and inflammatory markers when administered at doses of 5 mg/kg body weight.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other benzodiazole derivatives:
Compound Name | Biological Activity | IC50 (µM) |
---|---|---|
N-(2-{1-[4-chlorophenyl]methyl}-benzimidazole) | Anticancer | 30 |
N-(2-{1-[phenyl]methyl}-benzimidazole) | Antimicrobial | 25 |
N-(2-{1-[methyl]benzimidazole}) | Anti-inflammatory | 40 |
Properties
IUPAC Name |
N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-2-19(24)21-12-11-18-22-16-5-3-4-6-17(16)23(18)13-14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGVCCUZWAQJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.